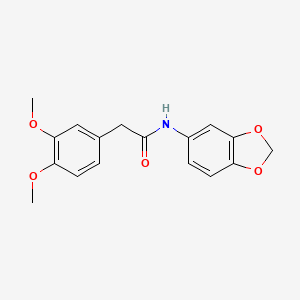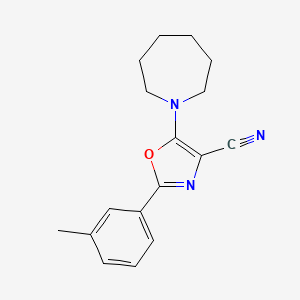
1-(2-aminophenyl)-2,6-dimethyl-4(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-aminophenyl)-2,6-dimethyl-4(1H)-pyridinone, also known as DMAPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAPP is a pyridone derivative that exhibits a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The exact mechanism of action of 1-(2-aminophenyl)-2,6-dimethyl-4(1H)-pyridinone is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of enzymes, such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of many diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. This compound has also been shown to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-aminophenyl)-2,6-dimethyl-4(1H)-pyridinone is its broad range of biological activities, which makes it a versatile compound for scientific research. This compound is also relatively easy to synthesize, which makes it readily available for laboratory experiments. However, one limitation of this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 1-(2-aminophenyl)-2,6-dimethyl-4(1H)-pyridinone. One area of research is the development of novel this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its biological activities.
Synthesis Methods
1-(2-aminophenyl)-2,6-dimethyl-4(1H)-pyridinone can be synthesized using a variety of methods, including the reaction of 2,6-dimethyl-4(1H)-pyridone with 2-nitroaniline in the presence of a reducing agent, such as iron powder or zinc dust. The resulting product is then hydrogenated to yield this compound. Other methods of synthesis include the reaction of 2,6-dimethyl-4(1H)-pyridone with 2-aminobenzoic acid in the presence of a catalyst, such as palladium on carbon.
Scientific Research Applications
1-(2-aminophenyl)-2,6-dimethyl-4(1H)-pyridinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, this compound has been shown to have anticancer activity by inducing apoptosis in cancer cells.
properties
IUPAC Name |
1-(2-aminophenyl)-2,6-dimethylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-7-11(16)8-10(2)15(9)13-6-4-3-5-12(13)14/h3-8H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRATJDJHCBQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1C2=CC=CC=C2N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196494 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide](/img/structure/B5805259.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5805285.png)
![2-[(4-chlorophenyl)thio]-N-ethylacetamide](/img/structure/B5805298.png)
![N'-{[(4-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5805305.png)
![5-isopropyl-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5805309.png)
![[2-(trifluoromethyl)benzylidene]malononitrile](/img/structure/B5805321.png)
![N'-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5805323.png)

